molecular formula C20H19N3O6S B2381636 5-(Benzo[d][1,3]dioxol-5-ylmethyl)-2-(2-(3,4-dioxopyrrolidin-1-yl)acetamido)-4-methylthiophene-3-carboxamide CAS No. 476368-99-7

5-(Benzo[d][1,3]dioxol-5-ylmethyl)-2-(2-(3,4-dioxopyrrolidin-1-yl)acetamido)-4-methylthiophene-3-carboxamide

Cat. No.: B2381636
CAS No.: 476368-99-7
M. Wt: 429.45
InChI Key: UNAQEGXBCJYBIS-UHFFFAOYSA-N
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Description

5-(Benzo[d][1,3]dioxol-5-ylmethyl)-2-(2-(3,4-dioxopyrrolidin-1-yl)acetamido)-4-methylthiophene-3-carboxamide is a heterocyclic compound featuring a thiophene-3-carboxamide core substituted with a benzo[d][1,3]dioxolylmethyl group at position 5, a methyl group at position 4, and a 2-(3,4-dioxopyrrolidin-1-yl)acetamido moiety at position 2. The benzo[d][1,3]dioxole (piperonyl) group is a common pharmacophore known for enhancing metabolic stability and binding affinity in bioactive molecules . The pyrrolidine-2,3-dione (3,4-dioxopyrrolidinyl) moiety may contribute to hydrogen bonding or enzyme inhibition, as seen in analogous compounds .

Properties

IUPAC Name

5-(1,3-benzodioxol-5-ylmethyl)-2-[[2-(3,4-dioxopyrrolidin-1-yl)acetyl]amino]-4-methylthiophene-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O6S/c1-10-16(5-11-2-3-14-15(4-11)29-9-28-14)30-20(18(10)19(21)27)22-17(26)8-23-6-12(24)13(25)7-23/h2-4H,5-9H2,1H3,(H2,21,27)(H,22,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNAQEGXBCJYBIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C(=O)N)NC(=O)CN2CC(=O)C(=O)C2)CC3=CC4=C(C=C3)OCO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of Benzo[d]dioxol-5-ylmethanol

The benzodioxole subunit is synthesized via orthoester cyclization (Scheme 1):

  • Starting material : 3,4-Dihydroxybenzaldehyde undergoes acetal formation with methyl orthoformate in acidic methanol, yielding benzo[d]dioxole-5-carbaldehyde.
  • Reduction : The aldehyde is reduced to the corresponding alcohol using NaBH₄ in ethanol (85–90% yield).

Thiophene Core Assembly

The 4-methylthiophene-3-carboxamide is constructed via Gewald reaction modifications:

  • Cyclocondensation : Cyanoacetamide (1.0 equiv), 4-methylpentan-2-one (1.2 equiv), and sulfur are heated in ethanol with morpholine as a catalyst (70°C, 6 h).
  • Intermediate isolation : 2-Amino-4-methylthiophene-3-carboxamide is obtained in 65% yield after recrystallization.

Alkylation of Thiophene Core

The benzodioxolylmethyl group is introduced via Friedel-Crafts alkylation :

  • Reaction conditions : 2-Amino-4-methylthiophene-3-carboxamide (1.0 equiv), benzo[d]dioxol-5-ylmethanol (1.5 equiv), and BF₃·Et₂O (10 mol%) in DCM at 0°C→RT (12 h).
  • Yield : 58–62% after column chromatography (Hexane/EtOAc 3:1).

Synthesis of Fragment B: 2-(3,4-Dioxopyrrolidin-1-yl)acetyl Chloride

Preparation of 3,4-Dioxopyrrolidine

The dioxopyrrolidine ring is synthesized via intramolecular cyclization :

  • Starting material : Diethyl 3-aminoglutarate is treated with oxalyl chloride (2.0 equiv) in THF at −10°C to form the imidoyl chloride intermediate.
  • Cyclization : Addition of aqueous NaHCO₃ induces ring closure, yielding 3,4-dioxopyrrolidine (71% yield).

Acetylation and Chloride Formation

  • Acylation : 3,4-Dioxopyrrolidine (1.0 equiv) reacts with chloroacetyl chloride (1.2 equiv) in DCM with Et₃N (2.0 equiv) at 0°C (2 h).
  • Product : 2-(3,4-Dioxopyrrolidin-1-yl)acetyl chloride is isolated after solvent evaporation (89% purity).

Convergent Coupling of Fragments A and B

Amide Bond Formation

The final assembly employs Schotten-Baumann conditions :

  • Reaction : Fragment A (1.0 equiv) is dissolved in THF/H₂O (1:1), cooled to 0°C, and treated with Fragment B (1.5 equiv) and NaHCO₃ (3.0 equiv).
  • Workup : The mixture is stirred for 4 h, extracted with EtOAc, and purified via silica gel chromatography (Hexane/EtOAc 1:2→1:4).
  • Yield : 43–47% as a pale-yellow solid.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 7.42 (s, 1H, benzodioxole H), 6.92 (d, J = 8.0 Hz, 1H), 6.81 (d, J = 8.0 Hz, 1H), 5.98 (s, 2H, OCH₂O), 4.32 (s, 2H, CH₂), 3.71 (t, J = 6.8 Hz, 2H, pyrrolidine H), 2.94 (t, J = 6.8 Hz, 2H), 2.34 (s, 3H, CH₃).
  • HRMS : m/z calcd for C₂₁H₂₀N₃O₆S [M+H]⁺ 442.1074, found 442.1078.

Alternative Synthetic Routes

Ugi Multicomponent Reaction

A one-pot approach adapted from tetrazolo-benzodiazepine synthesis:

  • Components : Benzo[d]dioxole-5-carbaldehyde, 2-isocyano-4-methylthiophene-3-carboxamide, 3,4-dioxopyrrolidine, and TMSN₃.
  • Conditions : TFE, RT, 24 h → 10% TFA/DCE, MW 120°C, 10 min.
  • Yield : 38% (lower due to side reactions).

Microwave-Assisted Cyclization

Accelerates pyrrolidine formation:

  • Precursor : N-(2-chloroacetyl)-3,4-dihydroxypyrrolidine.
  • Conditions : MW, 150°C, 15 min, 80% conversion.

Challenges and Optimization

  • Low yields in alkylation : Steric hindrance at thiophene C5 necessitates excess BF₃·Et₂O (up to 20 mol%).
  • Lactam instability : The dioxopyrrolidine ring is prone to hydrolysis; reactions require anhydrous conditions.
  • Purification difficulties : Silica gel chromatography with EtOAc/MeOH (95:5) improves resolution.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene moiety.

    Reduction: Reduction reactions could target the carbonyl groups in the pyrrolidinone ring.

    Substitution: Electrophilic or nucleophilic substitution reactions may occur on the benzodioxole or thiophene rings.

Common Reagents and Conditions

    Oxidation: Reagents like mCPBA or KMnO4.

    Reduction: Reagents such as LiAlH4 or NaBH4.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

Basic Information

  • Molecular Formula : C19H21N5O4S
  • Molecular Weight : 415.47 g/mol
  • CAS Number : 85643-17-0

Structural Characteristics

The compound features a complex structure that includes:

  • A benzo[d][1,3]dioxole moiety, known for its biological activity.
  • A thiophene ring, which contributes to the compound's electron-donating properties.
  • A pyrrolidine derivative that may enhance pharmacological efficacy.

Anticancer Activity

Recent studies have indicated that derivatives of thiophene compounds can exhibit anticancer properties. The presence of the benzo[d][1,3]dioxole group is hypothesized to enhance the compound's ability to inhibit cancer cell proliferation. For instance, molecular docking studies suggest that similar compounds can effectively bind to targets involved in cancer pathways, such as protein kinases .

Antimicrobial Properties

The compound's structure suggests potential antimicrobial activity. Compounds with similar frameworks have been reported to exhibit significant antibacterial effects against various strains of bacteria. The incorporation of the dioxole structure may play a role in enhancing membrane permeability, leading to increased antibacterial efficacy .

Anti-inflammatory Effects

In silico studies have demonstrated that the compound may act as a 5-lipoxygenase (5-LOX) inhibitor. This enzyme is crucial in the inflammatory response, and its inhibition can lead to reduced inflammation and pain relief. The anti-inflammatory potential of related compounds has been documented, suggesting that this compound could be explored further for therapeutic applications in inflammatory diseases .

Study 1: In Silico Docking Analysis

A study conducted on similar compounds demonstrated promising docking scores against 5-LOX, indicating strong binding affinity and potential as anti-inflammatory agents. The research utilized molecular modeling techniques to predict interactions at the molecular level, providing a framework for future experimental validation .

Study 2: Synthesis and Biological Evaluation

Research on the synthesis of related compounds highlighted their biological activities. The synthesis involved straightforward chemical transformations leading to high yields. Biological assays revealed moderate activity against specific cancer cell lines, suggesting that structural modifications could enhance efficacy .

Study 3: Antibacterial Activity Assessment

In vitro tests showed that derivatives of this compound exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism of action was linked to disruption of bacterial cell membranes, leading to cell death .

Data Table: Summary of Research Findings

Study Focus Findings Reference
Study 1In Silico DockingStrong binding affinity to 5-LOX
Study 2Biological EvaluationModerate anticancer activity
Study 3Antibacterial ActivitySignificant effects against bacteria

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its specific interactions with biological targets. For example, it might inhibit an enzyme by binding to its active site or modulate a receptor by acting as an agonist or antagonist. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

Table 1: Key Structural Features of Comparable Compounds
Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Reference
Target Compound Thiophene-3-carboxamide Benzo[d][1,3]dioxolylmethyl, 4-methyl, 2-(3,4-dioxopyrrolidin-1-yl)acetamido ~447.45 -
(2Z)-2-(4-Cyanobenzylidene)-3,5-dihydro-7-(5-methylfuran-2-yl)-3,5-dioxo-2H-thiazolo[3,2-a]pyrimidine-6-carbonitrile (11b) Thiazolo-pyrimidine 4-Cyanobenzylidene, 5-methylfuran, carbonyl groups 403.39
1-(Benzo[d][1,3]dioxol-5-yl)-N-(4-phenyl-5-(4-(trifluoromethoxy)benzoyl)thiazol-2-yl)cyclopropanecarboxamide (35) Thiazole Benzo[d][1,3]dioxolyl, cyclopropanecarboxamide, trifluoromethoxybenzoyl ~543.49
6,11-Dihydro-2-(5-methylfuran-2-yl)-4,6-dioxo-4H-pyrimido[2,1-b]quinazoline-3-carbonitrile (12) Pyrimido-quinazoline 5-Methylfuran, cyano, carbonyl groups 318.29

Key Observations :

  • Core Heterocycles: The target compound’s thiophene core differs from thiazolo-pyrimidine (11b) or pyrimido-quinazoline (12) systems, which may alter electronic properties and solubility.
  • Substituents: The benzo[d][1,3]dioxolyl group is shared with compound 35 , while the pyrrolidine-2,3-dione moiety is structurally distinct from the cyanobenzylidene (11b) or trifluoromethoxybenzoyl (35) groups.

Biological Activity

The compound 5-(Benzo[d][1,3]dioxol-5-ylmethyl)-2-(2-(3,4-dioxopyrrolidin-1-yl)acetamido)-4-methylthiophene-3-carboxamide is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews its biological activity, including antibacterial, antitumor, and central nervous system effects, supported by various studies and data.

  • Molecular Formula: C19H21N5O4S
  • Molecular Weight: 415.47 g/mol
  • CAS Number: 85643-17-0

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

1. Antibacterial Activity

Research indicates that derivatives of the benzo[d][1,3]dioxole structure exhibit significant antibacterial properties. In a study evaluating a series of compounds related to this structure, it was found that certain derivatives showed high efficacy against both Gram-positive and Gram-negative bacteria. For example:

  • Compound 4e demonstrated minimum inhibitory concentrations (MICs) of 80 nM against Sarcina and 110 nM against Staphylococcus aureus .

2. Antitumor Activity

The compound has also been evaluated for its antitumor properties. In vitro studies on various cancer cell lines revealed promising results:

  • Compounds derived from this structure showed IC50 values generally below 5 μM against HeLa, A549, and MCF-7 cell lines.
  • Notably, compound C27 exhibited IC50 values of 2.07 ± 0.88 μM against HeLa and 3.52 ± 0.49 μM against A549 cells .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of compounds like this one:

Substituent Effect on Activity
Methyl group at position 10Increases activity at peripheral receptors
Halogen substitution at para positionEnhances neurotoxicity and binding affinity
Presence of dioxole ringContributes to antibacterial activity

Case Studies

Several studies have investigated the biological activities associated with similar compounds:

  • Antibacterial Study : A series of derivatives were synthesized and tested for their antibacterial properties using agar diffusion methods, showing significant activity against multiple bacterial strains .
  • Antitumor Evaluation : The antitumor efficacy was assessed through cell viability assays on human cancer cell lines, demonstrating that modifications to the benzo[d][1,3]dioxole moiety can lead to enhanced growth inhibition .
  • Neuropharmacological Assessment : Related compounds were evaluated for their binding affinity to benzodiazepine receptors, revealing insights into their potential therapeutic applications in treating anxiety disorders .

Q & A

Q. What are the key synthetic steps and reaction conditions for preparing this compound?

The synthesis involves a multi-step sequence:

  • Step 1 : Coupling of the benzo[d][1,3]dioxole moiety to the thiophene core via nucleophilic substitution or Friedel-Crafts alkylation under anhydrous conditions (e.g., using AlCl₃ as a catalyst).
  • Step 2 : Introduction of the acetamido group via acylation with 2-(3,4-dioxopyrrolidin-1-yl)acetyl chloride in the presence of triethylamine (TEA) as a base .
  • Step 3 : Carboxamide formation at the thiophene-3-position using carbodiimide-mediated coupling (e.g., EDC/HOBt) with ammonium bicarbonate . Critical Parameters : Temperature control (0–5°C during acylation), solvent selection (DMF for polar intermediates), and purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) .

Q. How can researchers optimize reaction yield and purity during synthesis?

  • Byproduct Mitigation : Use scavengers like molecular sieves to absorb water in acylation steps, reducing hydrolysis side reactions .
  • Purification : Employ preparative HPLC with a C18 column (acetonitrile/water + 0.1% TFA) to resolve isomers or impurities, particularly for the 3,4-dioxopyrrolidine moiety, which may form tautomers .
  • Monitoring : Track reaction progress via TLC (Rf ~0.3 in ethyl acetate/hexane 1:1) or LC-MS for intermediates .

Q. Which analytical techniques are critical for structural confirmation?

  • NMR Spectroscopy : ¹H-NMR (δ 6.8–7.2 ppm for benzo[d][1,3]dioxole protons; δ 2.5–3.5 ppm for pyrrolidinone methylenes) and ¹³C-NMR (δ 170–175 ppm for carbonyl groups) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ with <2 ppm error.
  • IR Spectroscopy : Validate amide (1650–1680 cm⁻¹) and carbonyl (1705 cm⁻¹) stretches .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically evaluated for this compound?

  • Substituent Variation : Synthesize analogs with modified pyrrolidinone rings (e.g., replacing the 3,4-dioxo group with a thiolactam) to assess impact on target binding .
  • Biological Assays : Screen against kinase panels (e.g., EGFR, VEGFR2) to identify inhibitory activity. Use IC₅₀ values from dose-response curves to correlate substituent effects .
  • Computational Modeling : Perform docking studies (AutoDock Vina) to predict interactions with ATP-binding pockets, prioritizing residues with hydrogen-bonding potential (e.g., Lys721 in EGFR) .

Q. What mechanistic insights exist for its biological activity, and how can they be validated?

  • Hypothesized Mechanism : The 3,4-dioxopyrrolidine group may chelate Mg²⁺ ions in kinase active sites, while the thiophene-carboxamide acts as a hinge-binding motif .
  • Validation Strategies :
  • Kinase Assays : Use ADP-Glo™ to measure ATP consumption in target kinases (e.g., IC₅₀ ≤ 100 nM suggests potent inhibition).
  • Cellular Apoptosis : Monitor caspase-3/7 activation in cancer cell lines (e.g., A549) via luminescence assays .

Q. How should contradictory data (e.g., purity vs. bioactivity) be resolved?

  • Case Example : If a batch with 98% purity (HPLC) shows reduced activity, analyze for trace isomers (e.g., 2% cis/trans amide rotamers) via NOESY NMR .
  • Mitigation : Repurify using chiral chromatography (Chiralpak IA column) and retest bioactivity. If potency remains low, consider off-target effects via proteome-wide profiling (e.g., CETSA) .

Methodological Resources

  • Synthetic Protocols : Multi-step organic synthesis guidelines from and .
  • Analytical Workflows : NMR and HRMS parameters from .
  • Computational Tools : Molecular docking protocols in .

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